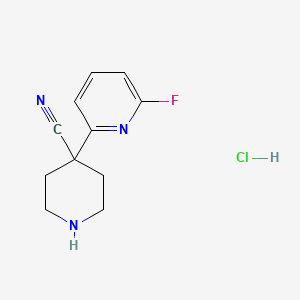

4-(6-Fluoropyridin-2-YL)piperidine-4-carbonitrile hydrochloride

Descripción general

Descripción

“4-(6-Fluoropyridin-2-YL)piperidine-4-carbonitrile hydrochloride” is a chemical compound with the CAS Number: 1185145-94-1 . It has a molecular weight of 241.7 and its IUPAC name is 4-(6-fluoro-2-pyridinyl)-4-piperidinecarbonitrile hydrochloride .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Docking Studies

The crystal structure of related pyridine derivatives has been analyzed to determine their potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), suggesting their applicability in enhancing sensitivity to apoptosis in NAMPT-expressing cells and tumorspheres. This involves detailed crystal structure determination, Hirshfeld surface analysis, density functional theory (DFT) calculations, and molecular docking studies to explore intermolecular interactions and optimization of the compounds for therapeutic purposes (Venkateshan et al., 2019).

Synthesis and Antagonistic Activities

Compounds synthesized through microwave irradiation, such as 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, have been evaluated for serotonin 5-HT3 receptor antagonism, demonstrating their potential in biomedical applications related to gastrointestinal disorders (Mahesh et al., 2004).

Antimicrobial and Antiproliferative Activities

The synthesis of pyrimidine carbonitrile derivatives and their evaluation for antimicrobial activity against different bacterial and fungal strains have been investigated. Some compounds have shown promising results in inducing bacterial cell membrane rupture and disintegration, highlighting their potential in antimicrobial drug development (Bhat & Begum, 2021). Furthermore, the antiproliferative activity of 6-indolypyridine-3-carbonitrile derivatives against various cancer cell lines has been evaluated, establishing a structure-activity relationship that could guide the design of new anticancer agents (El-Sayed et al., 2014).

Novel Synthesis Methods and Chemical Properties

Research has also focused on the development of novel synthesis methods for producing related compounds, such as accessing (multi)fluorinated piperidines through heterogenous hydrogenation. This protocol enables the chemoselective reduction of fluoropyridines, paving the way for the creation of fluorinated derivatives of important drug compounds and providing insights into straightforward strategies for synthesizing enantioenriched fluorinated piperidines (Wagener et al., 2020).

Propiedades

IUPAC Name |

4-(6-fluoropyridin-2-yl)piperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3.ClH/c12-10-3-1-2-9(15-10)11(8-13)4-6-14-7-5-11;/h1-3,14H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXWMSKCRAQGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=NC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672847 | |

| Record name | 4-(6-Fluoropyridin-2-yl)piperidine-4-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Fluoropyridin-2-YL)piperidine-4-carbonitrile hydrochloride | |

CAS RN |

1185145-94-1 | |

| Record name | 4-(6-Fluoropyridin-2-yl)piperidine-4-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1440246.png)

![2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1440247.png)

![N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride](/img/structure/B1440253.png)

amine hydrochloride](/img/structure/B1440255.png)